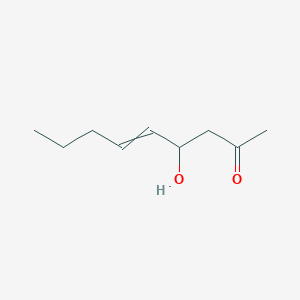
4-Hydroxynon-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxynon-5-en-2-one: is an organic compound that belongs to the class of α,β-unsaturated hydroxyalkenals. It is a byproduct of lipid peroxidation, which occurs when polyunsaturated fatty acids undergo oxidative degradation. This compound is known for its reactivity and its role in various biological processes, including signaling and toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxynon-5-en-2-one can be synthesized through the oxidation of polyunsaturated fatty acids such as arachidonic acid and linoleic acid. The process involves the formation of lipid hydroperoxides, which then decompose to form this compound .
Industrial Production Methods: The use of catalysts and specific reaction conditions can optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxynon-5-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with thiol and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with nucleophiles like cysteine, histidine, and lysine are common.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Michael adducts and Schiff bases.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Hydroxynon-5-en-2-one is used as a model compound to study lipid peroxidation and its effects on cellular components. It is also used in the synthesis of other complex organic molecules .
Biology: In biological research, this compound is studied for its role in oxidative stress and its impact on cellular signaling pathways. It is known to form adducts with proteins, affecting their function and stability .
Medicine: The compound is investigated for its involvement in various diseases, including neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. It is also studied for its potential as a biomarker for oxidative stress .
Industry: In industrial applications, this compound is used in the development of antioxidants and preservatives. Its reactivity makes it a valuable compound for studying the stability of food products and other materials .
Wirkmechanismus
4-Hydroxynon-5-en-2-one exerts its effects through its reactivity with nucleophiles. It forms covalent adducts with proteins, particularly at cysteine, histidine, and lysine residues. These adducts can alter protein function and lead to cellular dysfunction . The compound also affects signaling pathways by modulating the activity of various enzymes and transcription factors .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-nonenal: Another α,β-unsaturated hydroxyalkenal, known for its role in lipid peroxidation and cellular signaling.
4-Hydroperoxy-2-nonenal: A related compound formed during lipid peroxidation, which can further decompose to form 4-Hydroxynon-5-en-2-one.
4-Oxo-2-nonenal: A similar compound that also participates in oxidative stress and forms adducts with proteins.
Uniqueness: this compound is unique due to its specific reactivity and the types of adducts it forms with proteins. Its role in both signaling and toxicity makes it a compound of significant interest in various fields of research .
Eigenschaften
CAS-Nummer |
645401-52-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-hydroxynon-5-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h5-6,9,11H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
NYIIVDZGANLZJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
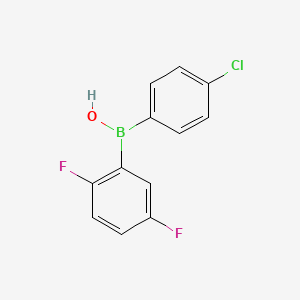
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

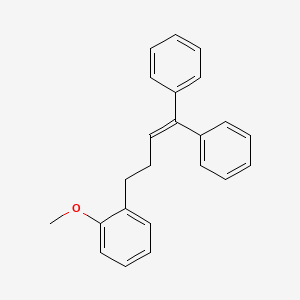
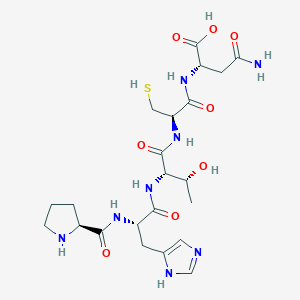
propanedinitrile](/img/structure/B12600860.png)
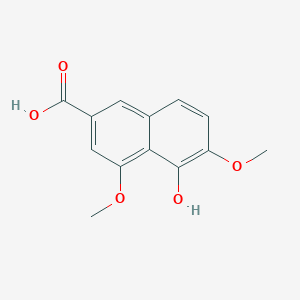
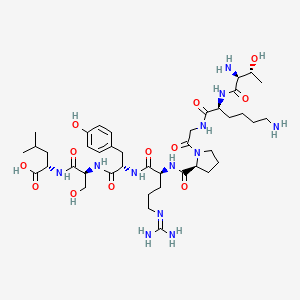
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)

![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
